
Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate
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Overview
Description
Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives. This compound is commonly used in various fields such as medical research, environmental research, and industrial research. It is known for its unique chemical structure, which includes a pyrazine ring substituted with a 3-chloro-4-fluoroanilino group and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate typically involves the reaction of 3-chloro-4-fluoroaniline with pyrazine-2-carboxylic acid in the presence of a suitable base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluoroaniline: A related compound with similar structural features but lacking the pyrazine ring and carboxylate group.
2,3-Pyrazinedicarboxylic acid: Another pyrazine derivative with different substituents on the pyrazine ring.
Uniqueness
Potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
potassium;3-(3-chloro-4-fluoroanilino)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2.K/c12-7-5-6(1-2-8(7)13)16-10-9(11(17)18)14-3-4-15-10;/h1-5H,(H,15,16)(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPXLFFYOKLCE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=CN=C2C(=O)[O-])Cl)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFKN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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